molecular formula C8H4N2O B1610237 Benzo[d]oxazole-2-carbonitrile CAS No. 3313-37-9

Benzo[d]oxazole-2-carbonitrile

Cat. No.: B1610237
CAS No.: 3313-37-9
M. Wt: 144.13 g/mol
InChI Key: WELHBLLMEXKKEH-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-carbonitrile is a chemical compound with the molecular formula C8H4N2O. It is a member of the heteroarenes, which are of significant interest in synthetic organic chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years. A highly efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic planar molecule . Quantum chemical calculations were conducted to determine the conformational landscape and Natural Bond Orbital (NBO) population analysis showed the strong electronic delocalization via resonance interactions on the 2-mercaptobenzaxazole group .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized through various pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis and Biological Evaluation : Benzo[d]oxazole derivatives, including Benzo[d]oxazole-2-carbonitrile, have been synthesized and evaluated for their cytotoxic and antiviral properties. For instance, some derivatives have shown considerable activity against human tumor cell lines and significant antiviral activity against hepatitis-C virus (Faidallah, Khan, & Asiri, 2012).
  • Green Synthesis Approaches : Methods have been developed for the green synthesis of related compounds, like benzo[b][1,4]thiazine-4-carbonitrile, under solvent-free conditions using microwave irradiation, highlighting the importance of environmental-friendly synthesis methods in organic chemistry (Balwe, Shinde, & Jeong, 2016).
  • Luminescence and Imaging : Certain rhenium tricarbonyl complexes with ligands related to this compound have been explored for their luminescence properties, offering potential applications in noninvasive imaging and bioimaging (Bertrand et al., 2014).

Antimicrobial and Antifungal Research

  • Antimicrobial Activity : Research into benzoxazole derivatives has included the development of compounds with antimycobacterial activity against various Mycobacterium species, indicating the potential for new therapeutic agents (Zahajská et al., 2004).
  • Antifungal Applications : Studies have also revealed benzoxazole derivatives as promising scaffolds for antifungal agents, showing effectiveness in inhibiting β-1,6-glucan synthesis, a vital component of fungal cell walls (Kuroyanagi et al., 2010).

Environmental Studies

  • Pollutant Removal : Benzo[d]oxazole and its derivatives have been examined for their occurrence and removal in wastewater treatment processes. For example, studies on benzotriazoles, which share structural similarities with benzo[d]oxazole derivatives, have investigated their persistence and elimination in wastewater treatment plants, providing insights into managing water pollution (Reemtsma et al., 2010).

Advanced Materials

  • Electro-Optical and Charge Transport Properties : The study of oxazole and benzoxazole derivatives extends into the field of materials science, where their electro-optical and charge transport properties are of interest for applications in organic electronics and photonics (Irfan et al., 2018).

Mechanism of Action

Target of Action

Benzo[d]oxazole-2-carbonitrile, also known as 1,3-benzoxazole-2-carbonitrile, is a compound that has been found to have significant inhibitory activity against the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have various roles in inflammation and pain signaling .

Mode of Action

The compound interacts with COX-2, inhibiting its activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which can be beneficial in the treatment of conditions such as arthritis and other inflammatory diseases .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain signaling .

Pharmacokinetics

In silico studies for compounds similar to this compound have revealed promising findings, such as strong gastrointestinal tract (GIT) absorption, absence of blood-brain barrier (BBB) permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties . These properties indicate the potential of this compound as a promising therapeutic candidate .

Result of Action

The primary result of the action of this compound is the reduction of inflammation and pain signaling due to its inhibitory effect on COX-2 . Furthermore, some compounds similar to this compound have demonstrated anticancer activity comparable to or better than doxorubicin against certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs can influence the compound’s action due to potential drug-drug interactions . In silico studies suggest that this compound has nil-to-low drug–drug interactions .

Future Directions

The synthesis of benzoxazole derivatives, including Benzo[d]oxazole-2-carbonitrile, continues to be a topic of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities . Researchers are highly interested in the synthesis of fused heterocyclic small molecules owing to their pharmaceutical activities and therapeutic potential .

Biochemical Analysis

Biochemical Properties

Benzo[d]oxazole-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting potent antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which contributes to its anticancer and anti-inflammatory effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, leading to its anticancer effects . Furthermore, this compound can alter the expression of genes associated with inflammation, thereby reducing inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the overall biological activity of this compound, affecting its efficacy and toxicity. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall biological activity. For instance, this compound may accumulate in specific tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can impact gene expression, while its localization in the cytoplasm can affect cellular metabolism .

Properties

IUPAC Name

1,3-benzoxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHBLLMEXKKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456838
Record name 2-cyanobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-37-9
Record name 2-cyanobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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